1-Bromoethyl carbonobromidate
Description
1-Bromoethyl carbonobromidate (hypothetical structure inferred as a brominated carbonate ester) is a specialized organobromine compound. This compound likely serves as an intermediate in organic synthesis, particularly in reactions requiring brominated alkylating agents or carbonate-based functional groups.
Properties
CAS No. |
91832-50-7 |
|---|---|
Molecular Formula |
C3H4Br2O2 |
Molecular Weight |
231.87 g/mol |
IUPAC Name |
1-bromoethyl carbonobromidate |
InChI |
InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |
InChI Key |
AGGRKOLHRCSNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of 1-bromoethanol.
Oxidation: Formation of bromoacetic acid or other oxidized derivatives.
Scientific Research Applications
1-Bromoethyl carbonobromidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Boiling Point/°C | Key Features |
|---|---|---|---|---|---|
| 1-Bromoethyl ethyl carbonate* | C₅H₉BrO₃ | ~213.03 (calculated) | N/A | Not reported | Brominated carbonate ester |
| (1-Bromoethyl)benzene | C₈H₉Br | 185.06 | 585-71-7 | Not reported | Aromatic bromoethyl derivative |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107-04-0 | 143–144 | Bifunctional alkyl halide |
| 1-(1-Bromoethyl)-4-fluorobenzene | C₈H₈BrF | 203.05 | 65130-46-3 | Not reported | Fluorinated bromoethyl aromatic |
| 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol | C₉H₁₀Br₂O₂ | 330.89 | N/A | Not reported | Diol derivative with dual bromine |
Key Observations :
- Functional Groups: 1-Bromoethyl carbonobromidate’s carbonate group distinguishes it from simpler bromoethyl halides (e.g., 1-bromo-2-chloroethane) . This group enhances electrophilicity, making it reactive in nucleophilic substitutions.
- Aromatic vs. Aliphatic : (1-Bromoethyl)benzene exhibits aromatic stabilization, reducing reactivity compared to aliphatic analogs like 1-bromoethyl ethyl carbonate .
- Substituent Effects : Fluorine or methoxy groups (e.g., in 1-(1-bromoethyl)-4-fluorobenzene or 2i from ) alter electronic properties, affecting solubility and reaction kinetics .
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